

An In-Depth Technical Guide to 1,7-Dimethyl-1H-indazole

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Compound of Interest

Compound Name: 1,7-Dimethyl-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,7-Dimethyl-1H-indazole**, a heterocyclic aromatic organic compound. While specific research on this particular isomer is limited, this document synthesizes available data, draws logical inferences from closely related analogues, and presents a thorough examination of its core attributes. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, offering insights into its chemical identity, structural elucidation, synthesis, and potential pharmacological relevance.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry.^{[1][2][3]} Its structural and electronic properties make it a versatile core for the development of a wide array of therapeutic agents.^{[4][5]} Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antidepressant effects.^{[1][4]} The strategic placement of substituents on the indazole nucleus allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.^[6] The focus of this guide, **1,7-Dimethyl-1H-indazole**, represents a specific substitution pattern on this important heterocyclic core.

Chemical and Physical Properties

The fundamental physicochemical properties of **1,7-Dimethyl-1H-indazole** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Source
CAS Number	17582-89-7	[7]
Molecular Formula	C ₉ H ₁₀ N ₂	[7]
Molecular Weight	146.189 g/mol	[7]
Density	1.1 ± 0.1 g/cm ³	[7]
Boiling Point	252.4 ± 9.0 °C at 760 mmHg	[7]
Flash Point	106.5 ± 18.7 °C	[7]
LogP	2.39	[7]

Synthesis of the Indazole Core: General Methodologies

While a specific, detailed protocol for the synthesis of **1,7-Dimethyl-1H-indazole** is not readily available in the surveyed literature, several established methods for the synthesis of the 1H-indazole core can be adapted. A common and effective approach involves the cyclization of ortho-substituted benzene derivatives.[\[2\]](#)[\[4\]](#)

Conceptual Synthesis Pathway

A plausible synthetic route to **1,7-Dimethyl-1H-indazole** could involve the reaction of a suitably substituted o-toluidine derivative. The general principle of this approach is the diazotization of an ortho-toluidine followed by an intramolecular cyclization.[\[2\]](#)



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Caption: Conceptual synthesis of **1,7-Dimethyl-1H-indazole**.

Experimental Protocol: A General Approach to 1H-Indazole Synthesis

The following is a generalized protocol for the synthesis of 1H-indazoles that could be adapted for **1,7-Dimethyl-1H-indazole**, likely starting from 2,6-dimethylaniline.

Materials:

- Substituted o-toluidine (e.g., 2,6-dimethylaniline)
- Sodium nitrite (NaNO_2)
- A suitable acid (e.g., hydrochloric acid, acetic acid)[[2](#)]
- An appropriate solvent (e.g., water, ethanol)
- Neutralizing agent (e.g., sodium bicarbonate)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Diazotization:** Dissolve the starting o-toluidine derivative in the chosen acidic solvent and cool the mixture in an ice bath.
- Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
- **Cyclization:** Allow the reaction mixture to stir at a low temperature, then warm to room temperature to facilitate intramolecular cyclization.
- **Work-up:** Neutralize the reaction mixture with a suitable base.

- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Structural Elucidation: Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation of synthesized compounds. While the specific spectra for **1,7-Dimethyl-1H-indazole** are not widely published, we can predict the expected spectral features based on the analysis of related indazole derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts will be influenced by the positions of the substituents on the indazole ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of **1,7-Dimethyl-1H-indazole** by providing a highly accurate mass measurement.[11] The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Infrared (IR) Spectroscopy

The IR spectrum of **1,7-Dimethyl-1H-indazole** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.[12][13]

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the development of novel therapeutics.[5][14] While the specific pharmacological profile of **1,7-Dimethyl-1H-indazole** is not well-documented, the

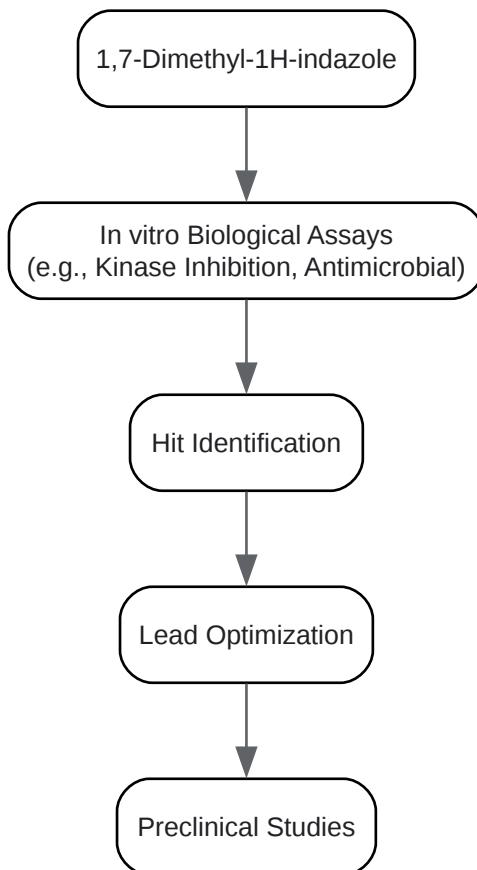
known activities of other dimethyl-indazole derivatives suggest its potential as a valuable lead compound. For instance, a related compound, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32), has been investigated as a potential antidepressant with thymoleptic activities.[\[15\]](#) This indicates that dimethyl-substituted indazoles can possess significant biological activity.

Potential Therapeutic Areas

Given the broad biological activities of the indazole class, **1,7-Dimethyl-1H-indazole** could be explored for its potential in:

- Oncology: As an inhibitor of protein kinases.[\[14\]](#)
- Inflammatory Diseases: Modulating inflammatory pathways.
- Infectious Diseases: As a novel antimicrobial agent.[\[1\]](#)
- Neurological Disorders: Based on the antidepressant potential of related compounds.[\[15\]](#)

Experimental Workflow for Biological Screening



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Caption: A typical workflow for biological screening.

Conclusion

1,7-Dimethyl-1H-indazole is a structurally interesting member of the pharmacologically significant indazole family. While direct and extensive research on this specific isomer is currently limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing on established knowledge of the indazole core and its derivatives. Further investigation into the biological activities of **1,7-Dimethyl-1H-indazole** is warranted and could lead to the discovery of novel therapeutic agents.

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